Ethyl 2-(pyridin-2-ylsulfanyl)propanoate Ethyl 2-(pyridin-2-ylsulfanyl)propanoate
Brand Name: Vulcanchem
CAS No.: 114827-49-5
VCID: VC5073658
InChI: InChI=1S/C10H13NO2S/c1-3-13-10(12)8(2)14-9-6-4-5-7-11-9/h4-8H,3H2,1-2H3
SMILES: CCOC(=O)C(C)SC1=CC=CC=N1
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28

Ethyl 2-(pyridin-2-ylsulfanyl)propanoate

CAS No.: 114827-49-5

Cat. No.: VC5073658

Molecular Formula: C10H13NO2S

Molecular Weight: 211.28

* For research use only. Not for human or veterinary use.

Ethyl 2-(pyridin-2-ylsulfanyl)propanoate - 114827-49-5

Specification

CAS No. 114827-49-5
Molecular Formula C10H13NO2S
Molecular Weight 211.28
IUPAC Name ethyl 2-pyridin-2-ylsulfanylpropanoate
Standard InChI InChI=1S/C10H13NO2S/c1-3-13-10(12)8(2)14-9-6-4-5-7-11-9/h4-8H,3H2,1-2H3
Standard InChI Key KEEXIBVEPRLFHI-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)SC1=CC=CC=N1

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

Ethyl 2-(pyridin-2-ylsulfanyl)propanoate features a pyridine ring substituted at the 2-position with a sulfanyl group, which is further connected to a propanoate ethyl ester (Fig. 1). The molecular formula is C₁₀H₁₃NO₂S, with a molecular weight of 211.28 g/mol. The sulfur atom introduces nucleophilic reactivity, while the ester group provides sites for hydrolysis or transesterification.

Key structural attributes:

  • Pyridine ring: A six-membered aromatic heterocycle with one nitrogen atom, conferring basicity (pKa ~1.3 for pyridine).

  • Sulfanyl bridge: The -S- linkage between pyridine and the propanoate chain enhances molecular flexibility and participates in redox reactions .

  • Ethyl ester: A hydrolyzable group that influences solubility and metabolic stability .

PropertyValue/DescriptionSource
Molecular formulaC₁₀H₁₃NO₂S
Molecular weight211.28 g/mol
Boiling pointNot reported
SolubilityLikely soluble in organic solvents (e.g., ethyl acetate, acetone)

Synthetic Methodologies and Optimization

Primary Synthesis Route

The most efficient synthesis involves the nucleophilic substitution of 2-pyridinethione with ethyl (±)-2-bromopropionate in acetone, catalyzed by sodium carbonate (Scheme 1) :

Reaction conditions:

  • Solvent: Acetone

  • Base: Na₂CO₃

  • Temperature: Reflux (~56°C)

  • Time: 6 hours

  • Yield: 73%

Mechanistic insights:
The thiolate anion (generated from 2-pyridinethione deprotonation) attacks the electrophilic carbon of ethyl 2-bromopropionate, displacing bromide and forming the C-S bond .

Alternative Approaches and Comparative Analysis

A patent describing the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate (a structural analog) highlights methods applicable to sulfur-containing variants :

  • Stepwise synthesis: Involves N-oxide intermediates and Pd/C-catalyzed hydrogenation, achieving 86% yield after recrystallization .

  • Challenges: Long reaction times (24–100 hours) and moderate yields (30–52%) in prior methods underscore the efficiency of the Na₂CO₃/acetone route .

Biological and Pharmacological Implications

Antimicrobial Activity

Pyridine-thioether derivatives exhibit broad-spectrum antimicrobial properties. For example, ethyl 3-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylate (a structural analog) shows efficacy against Staphylococcus aureus (MIC: 8 µg/mL). While direct data for ethyl 2-(pyridin-2-ylsulfanyl)propanoate are unavailable, its similarity to bioactive analogs suggests comparable potential.

Enzyme Interaction Studies

The compound may inhibit enzymes via:

  • Pyridine coordination: Binding to heme-containing enzymes (e.g., cytochrome P450).

  • Sulfur-mediated redox modulation: Altering cysteine residues in active sites.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for thrombin inhibitors (e.g., dabigatran etexilate intermediates) . Its sulfur and ester groups facilitate further functionalization:

  • Amide formation: Coupling with amines to yield protease inhibitors.

  • Sulfone derivatives: Enhancing metabolic stability for drug candidates .

Material Science Applications

  • Ligands in catalysis: Sulfur-containing pyridines stabilize Pd nanoparticles for cross-coupling reactions.

  • Polymer modifiers: Ester groups enable incorporation into biodegradable polymers .

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